3-アミノ-2-オキサゾリジノン

概要

説明

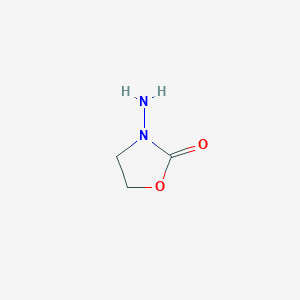

3-Amino-2-oxazolidinone is an organic compound with the molecular formula C3H6N2O2. It is a metabolite of the synthetic nitrofuran veterinary antibiotic furazolidone. This compound is often used as an indicator of furazolidone residues in biological samples . It is characterized by a five-membered ring containing both nitrogen and oxygen atoms.

科学的研究の応用

Veterinary Medicine and Food Safety

Detection of Residues

AOZ serves as a critical marker for monitoring the illegal use of furazolidone in food-producing animals. Due to its stability and the ban on furazolidone in the European Union, AOZ detection methods have been developed to ensure compliance with food safety regulations.

- Enzyme-Linked Immunoassay (ELISA) : A study detailed the development of an ELISA for detecting AOZ residues in prawns. The assay achieved a limit of detection (LOD) of 0.1 µg/kg, with further optimization reducing the LOD to 0.05 µg/kg. This method is crucial for screening imported seafood for illegal drug residues, ensuring consumer safety .

- High-Performance Liquid Chromatography (HPLC) : Methods using HPLC coupled with tandem mass spectrometry have been established for determining AOZ levels in fish feeds. A study found AOZ in 94.1% of tested fish feeds from local markets, indicating potential illegal use of furazolidone .

Microbiological Research

Quorum Sensing Inhibition

Recent research has identified AOZ derivatives as potential quorum-sensing inhibitors against Pseudomonas aeruginosa, a pathogen known for its antibiotic resistance.

- Biological Evaluation : A series of 3-amino-2-oxazolidinone compounds were synthesized and evaluated for their ability to inhibit quorum sensing in Chromobacterium violaceum. One derivative, YXL-13, demonstrated significant inhibitory effects on biofilm formation and virulence factors in Pseudomonas aeruginosa, suggesting its potential as an adjunct therapy to traditional antibiotics .

Genotoxicity Studies

Potential Health Risks

AOZ has been implicated in genotoxicity, raising concerns regarding its safety as a residue in food products.

- Mutagenicity Tests : Studies have shown that AOZ can induce mutations in bacterial strains and chromosomal aberrations in human lymphocytes. These findings highlight the need for rigorous monitoring of AOZ levels in food products to mitigate potential health risks associated with its consumption .

Environmental Impact

Metabolism and Release from Animal Tissues

Research indicates that AOZ can be released from animal tissues under acidic conditions, which may contribute to environmental contamination.

- Release Mechanism : Studies have demonstrated that AOZ can be released from protein-bound residues in animal tissues when subjected to mild acidic conditions, such as those found in the stomach. This raises concerns about the environmental persistence of AOZ and its potential effects on ecosystems .

Case Studies and Data Tables

生化学分析

Biochemical Properties

3-Amino-2-oxazolidinone is known to interact with various enzymes, proteins, and other biomolecules. It is a strong basic compound and is often detected as an indicator of furazolidone residues in vivo .

Cellular Effects

The cellular effects of 3-Amino-2-oxazolidinone are primarily related to its role as a metabolite of furazolidone. Furazolidone and its metabolites have been shown to have carcinogenic and mutagenic properties .

Molecular Mechanism

It is known that furazolidone, from which 3-Amino-2-oxazolidinone is derived, inhibits the bacterial ribosome, thereby inhibiting protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Amino-2-oxazolidinone can change over time. For instance, an immunochromatography test strip was developed for the rapid, quantitative, and sensitive detection of 3-Amino-2-oxazolidinone in animal tissues .

Metabolic Pathways

3-Amino-2-oxazolidinone is involved in the metabolic pathways of furazolidone

Transport and Distribution

It is known that furazolidone, from which 3-Amino-2-oxazolidinone is derived, can be transported and distributed within cells and tissues .

Subcellular Localization

As a metabolite of furazolidone, it is likely to be found wherever furazolidone is metabolized within the cell .

準備方法

Synthetic Routes and Reaction Conditions

3-Amino-2-oxazolidinone can be synthesized through various methods. One common approach involves the reaction of urea with ethanolamine under microwave irradiation. This method uses a catalytic amount of nitromethane to absorb microwaves and generate hot spots, facilitating the reaction .

Another method involves the cycloaddition of carbon dioxide to aziridine derivatives. This reaction can be carried out under solvent-free conditions, making it an environmentally friendly approach .

Industrial Production Methods

Industrial production of 3-Amino-2-oxazolidinone typically involves the extraction of furazolidone metabolites from animal tissues, particularly the liver. The process includes liquid-liquid extraction using organic solvents like chloroform or methanol, followed by purification through chromatographic techniques .

化学反応の分析

Types of Reactions

3-Amino-2-oxazolidinone undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions often involve reagents like sodium borohydride.

Substitution: N-arylation reactions can be performed using aryl bromides in the presence of palladium catalysts.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in aqueous solution.

Reduction: Sodium borohydride in ethanol.

Substitution: Palladium catalysts with aryl bromides in organic solvents.

Major Products

Oxidation: Oxidized derivatives of 3-Amino-2-oxazolidinone.

Reduction: Reduced forms of the compound.

Substitution: N-aryl-3-amino-2-oxazolidinone derivatives.

作用機序

The mechanism of action of 3-Amino-2-oxazolidinone involves its role as a protein synthesis inhibitor. It interferes with the binding of N-formylmethionyl-tRNA to the ribosome, thereby inhibiting bacterial growth . This mechanism is similar to that of other oxazolidinone antibiotics, which are known for their effectiveness against Gram-positive bacteria .

類似化合物との比較

Similar Compounds

Linezolid: An oxazolidinone antibiotic with a similar mechanism of action.

Tedizolid: Another oxazolidinone antibiotic with enhanced activity against resistant strains.

Cycloserine: A second-line drug against tuberculosis, although it has a different mechanism of action.

Uniqueness

3-Amino-2-oxazolidinone is unique due to its role as a metabolite of furazolidone and its use as a marker for detecting antibiotic residues. Unlike other oxazolidinones, it is not primarily used as an antibiotic but rather as an indicator in food safety and environmental monitoring .

生物活性

3-Amino-2-oxazolidinone (AOZ) is a significant metabolite of the antimicrobial agent furazolidone, which has garnered attention for its biological activities, particularly in the context of antibiotic resistance and quorum sensing in bacteria. This article explores the biological activity of AOZ, highlighting its mechanisms of action, efficacy against various pathogens, and potential applications in combating antibiotic resistance.

- Molecular Formula : CHNO

- Molecular Weight : 102.092 g/mol

- Melting Point : 65-67 °C

- Boiling Point : 167.2 °C at 760 mmHg

- Density : 1.4 g/cm³

3-Amino-2-oxazolidinone functions primarily as an antibacterial agent by inhibiting protein synthesis in bacteria. It achieves this by binding to the ribosomal peptidyl transferase center (PTC), thereby obstructing the formation of peptide bonds during translation. This mechanism is crucial in its ability to combat Gram-positive bacteria and certain Gram-negative strains.

Case Studies and Research Findings

-

Antimicrobial Activity Against Pseudomonas aeruginosa

A study evaluated a series of 3-amino-2-oxazolidinone derivatives for their ability to inhibit quorum sensing in Pseudomonas aeruginosa. The lead compound, YXL-13, demonstrated significant activity with an IC value of 3.686 μM against biofilm formation and virulence factors. In vitro tests showed a reduction in biofilm formation from 42.98% to 17.67% when treated with YXL-13, indicating its potential as a therapeutic agent against resistant strains . -

Metabolism and Reductive Activation

Research utilizing human intestinal Caco-2 cells demonstrated that AOZ can undergo one-electron reduction to form reactive intermediates. This process was primarily facilitated by microsomal cytochrome P450 reductase, suggesting a complex metabolic pathway that may contribute to its biological effects . -

Detection and Analysis

A rapid high-performance liquid chromatography (HPLC) method was developed for the simultaneous determination of AOZ and other metabolites in food products, showcasing its relevance in food safety and regulatory monitoring . This method is crucial for assessing AOZ levels as an indicator of furazolidone residues.

Efficacy Against Biofilms

The ability of AOZ to disrupt biofilm formation is particularly noteworthy. Biofilms are clusters of bacteria that adhere to surfaces and are encased in a protective matrix, making them resistant to conventional antibiotics. The study on YXL-13 indicated that it not only inhibited biofilm formation but also reduced the production of virulence factors such as pyocyanin and elastase, enhancing the susceptibility of Pseudomonas aeruginosa to other antibiotics like meropenem .

Summary Table of Biological Activity

特性

IUPAC Name |

3-amino-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O2/c4-5-1-2-7-3(5)6/h1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYCJNIUHWNJNCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00229996 | |

| Record name | 3-Amino-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80-65-9 | |

| Record name | 3-Amino-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2-oxazolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-2-oxazolidinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196570 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-2-oxazolidinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-2-oxazolidinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminooxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-2-OXAZOLIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJ7HE86A15 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Amino-2-oxazolidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060739 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。